molecular formula C32H68ClN B12742965 Dimethyldipentadecylammonium chloride CAS No. 29240-03-7

Dimethyldipentadecylammonium chloride

Cat. No.: B12742965
CAS No.: 29240-03-7
M. Wt: 502.3 g/mol
InChI Key: HYOIETAPOYLTMD-UHFFFAOYSA-M
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Description

Dimethyldipentadecylammonium chloride is a quaternary ammonium compound with the molecular formula C32H68ClN . It is known for its surfactant properties and is commonly used in various industrial and scientific applications. This compound is characterized by its long alkyl chains, which contribute to its effectiveness as a surfactant and antimicrobial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyldipentadecylammonium chloride can be synthesized through a quaternization reaction involving dimethylamine and pentadecyl chloride. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction can be represented as follows:

C15H31Cl+(CH3)2NHC32H68ClN+HCl\text{C15H31Cl} + \text{(CH3)2NH} \rightarrow \text{C32H68ClN} + \text{HCl} C15H31Cl+(CH3)2NH→C32H68ClN+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the quaternization process. The final product is typically purified through distillation or crystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Dimethyldipentadecylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols and amines.

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, amines

    Conditions: Aqueous or alcoholic solutions, moderate temperatures

Major Products

The major products formed from the reactions of this compound include alcohols and secondary amines, depending on the specific nucleophile involved in the reaction.

Scientific Research Applications

Dimethyldipentadecylammonium chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: Employed as an antimicrobial agent in various biological assays and experiments.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of disinfectants, detergents, and personal care products.

Mechanism of Action

The mechanism of action of dimethyldipentadecylammonium chloride involves its interaction with cell membranes. The long alkyl chains insert into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. This disruption is primarily due to the compound’s surfactant properties, which reduce surface tension and destabilize the membrane.

Comparison with Similar Compounds

Similar Compounds

    Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Benzalkonium chloride: Widely used as a disinfectant and preservative.

    Cetyltrimethylammonium chloride: Commonly used in the preparation of nanoparticles and as a surfactant.

Uniqueness

Dimethyldipentadecylammonium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent, making it suitable for a wide range of applications.

Properties

CAS No.

29240-03-7

Molecular Formula

C32H68ClN

Molecular Weight

502.3 g/mol

IUPAC Name

dimethyl-di(pentadecyl)azanium;chloride

InChI

InChI=1S/C32H68N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33(3,4)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-32H2,1-4H3;1H/q+1;/p-1

InChI Key

HYOIETAPOYLTMD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCC.[Cl-]

Origin of Product

United States

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